7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Description
7-{[(Tert-Butoxy)Carbonyl]Amino}-8,8-Dimethyl-2-Oxabicyclo[4.2.0]Octane-7-Carboxylic Acid (hereafter referred to as the "target compound") is a bicyclic carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group and a rigid bicyclo[4.2.0]octane scaffold. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules . Its comparison with structurally related compounds highlights critical differences in reactivity, stability, and applicability.
Properties
IUPAC Name |
8,8-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIDJHXBOPLOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)NC(=O)OC(C)(C)C)CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids for deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.
Scientific Research Applications
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Key Research Findings
Stability : The Boc group in the target compound enhances stability during synthetic steps compared to unprotected amines (e.g., hydrochloride salt in ) .
Solubility : The free carboxylic acid group improves solubility in polar aprotic solvents, whereas esterified variants (e.g., diphenylmethyl ester in ) require deprotection for bioavailability .
Reactivity : The bicyclo[4.2.0] scaffold’s rigidity reduces conformational flexibility, favoring stereoselective reactions over more strained systems like bicyclo[2.2.1] .
Applications: Unlike sulfur-containing analogs (e.g., cephem derivatives in ), the target compound lacks antibacterial activity but serves as a versatile intermediate for non-antibiotic therapeutics .
Biological Activity
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Understanding its interactions, mechanisms, and effects on various biological systems is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 299.37 g/mol. Its structure includes a bicyclic framework which is significant for its biological interactions.
Research indicates that compounds like this compound may interact with various biological pathways:
- Amino Acid Transport Systems : Similar compounds have shown affinity for amino acid transport systems, particularly system L, which is responsible for the transport of large neutral amino acids across cell membranes. Studies have demonstrated competitive inhibition of amino acid uptake, suggesting that this compound may modulate transport activity in cancer cells (e.g., sarcoma 37 cells) .
- G Protein-Coupled Receptors (GPCRs) : The compound may also influence GPCR signaling pathways, which are critical in numerous physiological processes including metabolism, immune response, and cell proliferation .
- Enzymatic Interactions : Potential interactions with specific enzymes involved in metabolic pathways could also be a mechanism through which this compound exerts its biological effects.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Transport Systems : Research on analogs like 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA) revealed its role as a substrate and competitor for amino acid transport systems, indicating that similar bicyclic compounds might exhibit comparable activities .
- Anticancer Activity : In vitro studies have suggested that certain derivatives can inhibit tumor cell growth by interfering with amino acid metabolism, highlighting the potential of bicyclic structures in cancer therapeutics.
Data Table: Biological Activities and Properties
| Property/Activity | Description |
|---|---|
| Molecular Formula | C₁₅H₂₅N₁O₅ |
| Molecular Weight | 299.37 g/mol |
| Amino Acid Transport Affinity | Competitive inhibitor of system L |
| Potential Therapeutic Areas | Oncology, metabolic disorders |
| Mechanisms of Action | GPCR modulation, enzymatic interactions |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid?
- Methodology : Use orthogonal protection schemes for the amine and carboxylic acid groups to avoid side reactions. For example, the tert-butoxycarbonyl (Boc) group is stable under basic conditions, enabling selective deprotection . Monitor reaction progress via HPLC or LC-MS, and optimize solvent systems (e.g., THF/DMF mixtures) to enhance solubility of the bicyclic intermediate .
- Key Considerations : Control reaction temperature (<0°C) during Boc protection to prevent racemization .
Q. How can the stereochemical integrity of the bicyclo[4.2.0]octane core be confirmed during synthesis?
- Methodology : Employ X-ray crystallography to resolve the absolute configuration of the bicyclic system . Validate using H-H NOESY NMR to assess spatial proximity of methyl groups at C8 and the oxabicyclic oxygen .
- Data Analysis : Compare experimental H and C NMR shifts with DFT-calculated values for stereoisomers .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Use HPLC to quantify degradation products, focusing on Boc group hydrolysis and oxidation of the oxabicyclic ring .
- Recommendations : Store under inert gas (argon) at -20°C in amber vials to minimize photodegradation .
Advanced Research Questions
Q. How does the steric hindrance from 8,8-dimethyl groups influence reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with non-methylated analogs using kinetic profiling .
- Findings : Steric hindrance reduces coupling efficiency by ~30%, requiring bulky ligands (e.g., SPhos) to improve catalytic turnover .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodology : Use C-labeled analogs to track biodegradation pathways in sediment-water systems (OECD 308 guidelines). Measure half-lives via LC-MS/MS and assess metabolites (e.g., tert-butanol derivatives) .
- Challenges : Address contradictions in abiotic vs. biotic degradation rates by conducting parallel experiments under sterile and non-sterile conditions .
Q. How can contradictions in bioactivity data (e.g., enzyme inhibition assays) be resolved?
- Methodology : Replicate assays across multiple labs using standardized protocols (e.g., IC50 determination with ATPase enzymes). Validate via orthogonal methods like SPR or ITC to confirm binding affinities .
- Troubleshooting : Account for solvent effects (DMSO >1% can denature proteins) and verify compound purity (>98% by qNMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
